![molecular formula C14H8BrClFNO B3236542 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol CAS No. 1370468-13-5](/img/structure/B3236542.png)
5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol
Overview
Description
5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol, also known as BRD-7552, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol has been the subject of several scientific research studies due to its potential as a therapeutic agent. It has been found to have anti-cancer properties, specifically in the treatment of breast cancer and leukemia. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol involves its ability to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a role in the regulation of gene expression. By inhibiting BRD4, this compound is able to prevent the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. However, one limitation is its potential toxicity, which can affect the viability of cells in culture.
Future Directions
There are several future directions for the use of 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol in scientific research. One direction is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Another direction is the exploration of its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a therapeutic agent in scientific research. Its ability to inhibit the activity of BRD4 has led to its potential as a treatment for cancer and inflammatory diseases. While there are advantages and limitations to its use in lab experiments, there are several future directions for its development and exploration as a therapeutic agent.
properties
IUPAC Name |
5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-6,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFGXGZHJXNZII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C3=C(C=C(C=C3F)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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